molecular formula C16H14N2O B2742818 2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 692283-15-1

2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2742818
CAS No.: 692283-15-1
M. Wt: 250.301
InChI Key: IMAZOCYOMMGZRE-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is an organic compound that belongs to the class of pyrazolones. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a 4-methylphenyl group and a phenyl group. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-methylacetophenone with phenylhydrazine, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

    Condensation: 4-methylacetophenone reacts with phenylhydrazine to form an intermediate hydrazone.

    Cyclization: The hydrazone undergoes cyclization to form the pyrazolone ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized pyrazolone compounds.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits significant biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, such as in the treatment of pain and inflammation.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylbutazone: Another pyrazolone derivative with anti-inflammatory and analgesic properties.

    Metamizole: A pyrazolone compound used as an analgesic and antipyretic.

    Antipyrine: A pyrazolone derivative with analgesic and antipyretic effects.

Uniqueness

2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a 4-methylphenyl group and a phenyl group on the pyrazolone ring differentiates it from other pyrazolone derivatives and contributes to its unique properties.

Properties

IUPAC Name

2-(4-methylphenyl)-5-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-7-9-14(10-8-12)18-16(19)11-15(17-18)13-5-3-2-4-6-13/h2-11,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAZOCYOMMGZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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